molecular formula C15H19NO4 B586196 N,4-Diacetyl-L-phenylalanine Ethyl Ester CAS No. 1354641-70-5

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Cat. No. B586196
CAS RN: 1354641-70-5
M. Wt: 277.32
InChI Key: BEROPRXTIBCBSZ-AWEZNQCLSA-N
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Description

N,4-Diacetyl-L-phenylalanine Ethyl Ester is an analogue of the essential amino acid L-phenylaniline . It has a molecular formula of C15H19NO4 and a molecular weight of 277.32.

Scientific Research Applications

  • Synthesis and Structural Characterization : Research has focused on the synthesis and characterization of various N-acetyl amino acid esters, including N,4-Diacetyl-L-phenylalanine Ethyl Ester. These compounds have been characterized using techniques like NMR spectroscopy and mass spectrometry, and their crystal structures have been determined in some cases (Savage et al., 2006).

  • Catalysis and Reaction Mechanisms : Some studies have explored the catalytic roles of these compounds in chemical reactions. For example, the methanolysis of N-acetyl-L-phenylalanine ethyl ester has been catalyzed by microbial cyclooligosaccharides, highlighting the compound's role in biochemical transformations (Park & Jung, 2008).

  • Peptide Synthesis : The compound has been utilized in the enzymatic synthesis of peptides. Studies have investigated factors like pH and solvent effects in the synthesis process, revealing insights into the efficiency and kinetics of peptide formation (Nakanishi & Matsuno, 1986).

  • Enzymatic Oligomerization : Research has been conducted on the enzymatic synthesis of oligopeptides from hydrophobic amino acid ethyl esters, including L-phenylalanine ethyl ester. These studies emphasize the importance of solvent choice and enzyme selection in optimizing peptide synthesis (Viswanathan et al., 2010).

  • Chemoenzymatic Synthesis : N,4-Diacetyl-L-phenylalanine Ethyl Ester has also been used in the asymmetric chemoenzymatic synthesis of N-acetyl-α-amino esters. This involves kinetic resolutions and interesterification reactions, demonstrating its utility in creating specific stereochemical configurations in amino acid derivatives (Silva et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,4-Diacetyl-L-phenylalanine Ethyl Ester involves the acetylation of L-phenylalanine ethyl ester followed by a second acetylation step to form the final product.", "Starting Materials": [ "L-phenylalanine ethyl ester", "Acetic anhydride", "Pyridine", "Methanol" ], "Reaction": [ "Step 1: Dissolve L-phenylalanine ethyl ester in dry pyridine.", "Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol to the reaction mixture.", "Step 5: Filter the precipitate and wash with cold methanol to obtain N-acetyl-L-phenylalanine ethyl ester.", "Step 6: Repeat steps 1-5 to obtain N,4-Diacetyl-L-phenylalanine Ethyl Ester." ] }

CAS RN

1354641-70-5

Product Name

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Molecular Formula

C15H19NO4

Molecular Weight

277.32

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1

InChI Key

BEROPRXTIBCBSZ-AWEZNQCLSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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